molecular formula C16H23NO4S B7353160 2-[(1S,3R)-3-[(2,4,6-trimethylphenyl)sulfonylamino]cyclopentyl]acetic acid

2-[(1S,3R)-3-[(2,4,6-trimethylphenyl)sulfonylamino]cyclopentyl]acetic acid

Katalognummer B7353160
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: JZQVFDLCFQYJEL-UONOGXRCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(1S,3R)-3-[(2,4,6-trimethylphenyl)sulfonylamino]cyclopentyl]acetic acid, also known as TTP488, is a small molecule antagonist of the receptor for advanced glycation end products (RAGE). RAGE is a transmembrane receptor protein that is involved in various pathological processes, including inflammation, oxidative stress, and tissue damage. TTP488 has been shown to have potential therapeutic applications in several diseases, including Alzheimer's disease, diabetes, and cancer.

Wirkmechanismus

2-[(1S,3R)-3-[(2,4,6-trimethylphenyl)sulfonylamino]cyclopentyl]acetic acid acts as an antagonist of RAGE, which is involved in various pathological processes. RAGE activation leads to the production of pro-inflammatory cytokines, reactive oxygen species, and other mediators that contribute to tissue damage and disease progression. This compound binds to RAGE and prevents its activation, thus reducing inflammation, oxidative stress, and tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including:
- Reducing inflammation: this compound inhibits the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and decreases the infiltration of immune cells into tissues.
- Improving cognitive function: this compound has been shown to improve memory and learning in animal models of Alzheimer's disease, and has been tested in clinical trials as a potential treatment for cognitive impairment.
- Decreasing amyloid beta deposition: this compound has been shown to reduce the accumulation of amyloid beta, a protein that forms plaques in the brains of Alzheimer's patients.
- Reducing insulin resistance: this compound improves insulin sensitivity and glucose tolerance in animal models of diabetes, and has been tested in clinical trials as a potential treatment for diabetes.
- Inhibiting tumor growth and metastasis: this compound has been shown to reduce angiogenesis, invasion, and metastasis in animal models of cancer, and has been tested in clinical trials as a potential treatment for cancer.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-[(1S,3R)-3-[(2,4,6-trimethylphenyl)sulfonylamino]cyclopentyl]acetic acid in lab experiments include:
- Specificity: this compound has a high affinity for RAGE and acts as a specific antagonist, which allows for precise modulation of RAGE signaling.
- Potency: this compound has been shown to be effective at low concentrations, which reduces the risk of off-target effects and toxicity.
- Availability: this compound can be synthesized with high purity and yield, which makes it readily available for research purposes.
The limitations of using this compound in lab experiments include:
- Species differences: this compound may have different effects in different animal species or in humans, which may limit its translational potential.
- Pharmacokinetics: this compound may have different pharmacokinetic properties in different experimental settings, which may affect its efficacy and safety.
- Complexity of disease models: this compound may have different effects in complex disease models that involve multiple signaling pathways and cell types, which may limit its usefulness in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on 2-[(1S,3R)-3-[(2,4,6-trimethylphenyl)sulfonylamino]cyclopentyl]acetic acid, including:
- Combination therapy: this compound may be used in combination with other drugs to enhance its therapeutic effects and reduce the risk of drug resistance.
- Biomarker identification: this compound may be used to identify biomarkers of RAGE activation and disease progression, which may improve diagnosis and treatment of RAGE-related diseases.
- Mechanistic studies: this compound may be used to investigate the molecular mechanisms of RAGE signaling and its role in disease pathogenesis.
- Clinical trials: this compound may be tested in larger and more diverse clinical trials to evaluate its safety and efficacy in different patient populations and disease settings.
- Drug delivery: this compound may be delivered using novel drug delivery systems, such as nanoparticles or liposomes, to improve its pharmacokinetic properties and target specific tissues or cells.

Synthesemethoden

The synthesis of 2-[(1S,3R)-3-[(2,4,6-trimethylphenyl)sulfonylamino]cyclopentyl]acetic acid involves several steps, including the preparation of the starting materials, the formation of the cyclopentene ring, and the introduction of the sulfonyl and carboxylic acid groups. The synthesis has been described in detail in several scientific publications, and the final product has been obtained with high purity and yield.

Wissenschaftliche Forschungsanwendungen

2-[(1S,3R)-3-[(2,4,6-trimethylphenyl)sulfonylamino]cyclopentyl]acetic acid has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In Alzheimer's disease, this compound has been shown to reduce inflammation, improve cognitive function, and decrease amyloid beta deposition in animal models. In clinical trials, this compound has been tested as a monotherapy or in combination with other drugs, and has shown promising results in improving cognitive function and reducing neuroinflammation.
In diabetes, this compound has been shown to reduce insulin resistance, improve glucose tolerance, and decrease inflammation in animal models. In clinical trials, this compound has been tested as a monotherapy or in combination with other drugs, and has shown potential in improving glycemic control and reducing diabetic complications.
In cancer, this compound has been shown to inhibit tumor growth and metastasis in animal models. In clinical trials, this compound has been tested as a monotherapy or in combination with other drugs, and has shown potential in improving survival and reducing tumor burden.

Eigenschaften

IUPAC Name

2-[(1S,3R)-3-[(2,4,6-trimethylphenyl)sulfonylamino]cyclopentyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c1-10-6-11(2)16(12(3)7-10)22(20,21)17-14-5-4-13(8-14)9-15(18)19/h6-7,13-14,17H,4-5,8-9H2,1-3H3,(H,18,19)/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQVFDLCFQYJEL-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2CCC(C2)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N[C@@H]2CC[C@@H](C2)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.